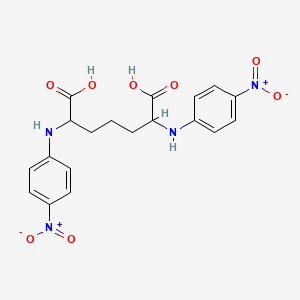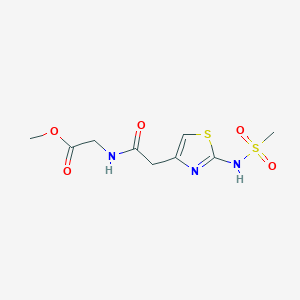
C9H13N3O5S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C9H13N3O5S2 N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide typically involves multiple steps, including the introduction of sulfonyl groups and the formation of the carboximidamide moiety. Common synthetic routes may include:
Sulfonation: Introduction of sulfonyl groups using reagents like methanesulfonyl chloride.
Amidation: Formation of the carboximidamide group through reactions with amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and amidation reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide: undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to form thiols or sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. These interactions can affect various biochemical pathways, leading to therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Cytidine (C9H13N3O5): A nucleoside involved in cellular metabolism.
Cytarabine (C9H13N3O5): An antineoplastic agent used in chemotherapy.
Uniqueness
N’-hydroxy-4-(methanesulfonylmethane)sulfonamidobenzene-1-carboximidamide: is unique due to its dual sulfonyl groups and carboximidamide moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds like cytidine and cytarabine.
Properties
Molecular Formula |
C9H13N3O5S2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
methyl 2-[[2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetyl]amino]acetate |
InChI |
InChI=1S/C9H13N3O5S2/c1-17-8(14)4-10-7(13)3-6-5-18-9(11-6)12-19(2,15)16/h5H,3-4H2,1-2H3,(H,10,13)(H,11,12) |
InChI Key |
SFHONXDNMLVNBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CC1=CSC(=N1)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12619554.png)

![2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12619581.png)
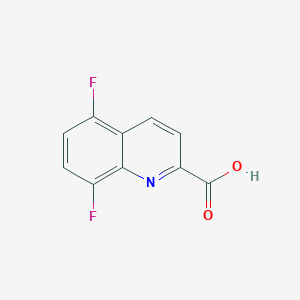

![3',5'-Dideoxy-5'-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine](/img/structure/B12619598.png)
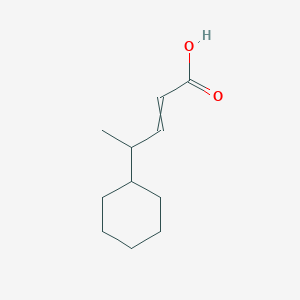
![(4-ethoxyphenyl)-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B12619607.png)
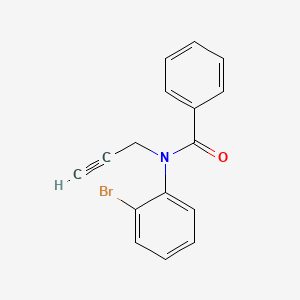


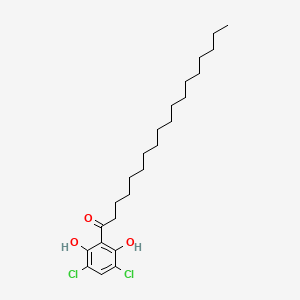
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate](/img/structure/B12619630.png)
